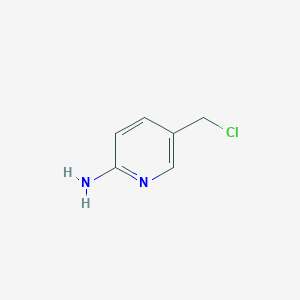

5-(Chloromethyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Chloromethyl)pyridin-2-amine is a useful synthetic intermediate . It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which are similar to 5-(Chloromethyl)pyridin-2-amine, has been reported . The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)pyridin-2-amine can be found in various chemical databases . The InChI code for this compound is1S/C6H7ClN2.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2,(H2,8,9);1H . Chemical Reactions Analysis

Amines, including 5-(Chloromethyl)pyridin-2-amine, are known to react with acid chlorides or acid anhydrides to form amides . They also react with water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis

5-(Chloromethyl)pyridin-2-amine hydrochloride has a molecular weight of 179.05 . It is a powder at room temperature . The IUPAC name for this compound is 5-(chloromethyl)-2-pyridinamine hydrochloride .Scientific Research Applications

Anti-Inflammatory Applications

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have shown that pyrimidines, which can be synthesized using 5-(Chloromethyl)pyridin-2-amine, display a range of pharmacological effects . These include anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . These mediators include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Pyrimidines

5-(Chloromethyl)pyridin-2-amine can be used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .

Antioxidant Applications

Pyrimidines, which can be synthesized using 5-(Chloromethyl)pyridin-2-amine, display antioxidant effects . These effects are beneficial in various fields, including healthcare and food preservation.

Antiviral Applications

Pyrimidines, synthesized using 5-(Chloromethyl)pyridin-2-amine, have shown antiviral effects . This makes them useful in the development of antiviral drugs.

Antibacterial Applications

Pyrimidines, which can be synthesized using 5-(Chloromethyl)pyridin-2-amine, have demonstrated antibacterial effects . This makes them valuable in the development of antibacterial drugs.

Mechanism of Action

While the specific mechanism of action for 5-(Chloromethyl)pyridin-2-amine is not mentioned in the sources, it is known that some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

Future Directions

There is ongoing research into the synthesis and applications of 2-aminopyrimidine derivatives . These compounds have shown potential in the treatment of diseases such as sleeping sickness and malaria . Future research may focus on developing new efficient antitrypanosomal and antiplasmodial compounds with less side effects .

properties

IUPAC Name |

5-(chloromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWSKDLSOLPVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020313.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)

![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)

![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B3020334.png)